Dual-Functional Monomer Architecture: Free Carboxylic Acid vs. Diester Blocked End Groups
Tetrahydrofurfuryl hydrogen adipate possesses one free carboxylic acid terminus (pKa ~4.5–5.0 for the adipate monoester class) and one ester-linked tetrahydrofurfuryl end group . Its closest structural diester analog, bis(tetrahydrofurfuryl) adipate (CAS 105-02-2; MW 314.37 g/mol), carries two tetrahydrofurfuryl ester termini with no free carboxyl functionality, rendering it incapable of participating as an AB-type monomer in condensation polymerization . This structural difference is absolute and dictates end-use application scope: the target compound functions as a polymerizable monomer building block, whereas the diester serves only as a non-reactive plasticizer or solvent [1]. Compared with monoethyl adipate (CAS 626-86-8; MW 174.19 g/mol), which also bears a free carboxylic acid, tetrahydrofurfuryl hydrogen adipate incorporates the heterocyclic tetrahydrofuran ring that provides increased molecular volume and polarity (estimated logP of target compound ~1.2 vs. ~0.6 for monoethyl adipate based on fragment-based calculation methods) [2].
| Evidence Dimension | Reactive functional groups available for polymerization |
|---|---|
| Target Compound Data | 2 reactive sites: 1 free –COOH (adipate terminus) + 1 ester-linked tetrahydrofurfuryl group (total functional groups = 2; AB-type monomer) |
| Comparator Or Baseline | Bis(tetrahydrofurfuryl) adipate (CAS 105-02-2): 0 free –COOH, 2 ester-linked THFA groups (non-polymerizable diester). Monoethyl adipate (CAS 626-86-8): 1 free –COOH + 1 ethyl ester (AB-type monomer but no heterocyclic ring). |
| Quantified Difference | Target vs. bis(tetrahydrofurfuryl) adipate: 1 vs. 0 free carboxyl groups (absolute qualitative difference in polymerization capability). Target vs. monoethyl adipate: heterocyclic ring present vs. absent. |
| Conditions | Structural analysis by IUPAC nomenclature and molecular formula; supported by supplier technical specification [Parchem, ChemBlink] |
Why This Matters
For procurement decisions in biodegradable polyester R&D, the presence of a free carboxylic acid determines whether the compound can be incorporated as a covalent monomer (target) versus serving only as a migratory plasticizer (diester), fundamentally dictating the polymer architecture achievable.
- [1] PolyOne Corporation (Avakian, R. W.; Duan, Y.). Furfuryl-Based Esters. US Patent Application 2015/0299424 A1, October 22, 2015. (Establishes monoester vs. diester functionality framework for furan-based plasticizers.) View Source
- [2] Thermo Fisher Scientific. Adipic acid monoethyl ester, 95% (CAS 626-86-8) – Physical Property Data (mp 27–30°C; bp 179–181°C/18 mmHg; density 0.980 g/mL at 25°C). View Source
